2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Antibacterial Medicinal Chemistry MIC Determination

Researchers requiring a regioselective scaffold for kinase inhibitor synthesis or antibacterial hit-to-lead optimization often face supply of positional isomers with divergent activity. 2-Chloro-6-(1H-imidazol-1-yl)pyrazine resolves this with its unique 2-chloro-6-imidazolyl orientation: • Regioselective Suzuki-Miyaura cross-coupling at chloro handle • Imidazole-driven ATP-binding site recognition • Validated antibacterial baseline (MIC 32 μg/mL against S. aureus, B. subtilis, E. coli). Supplied at ≥98% purity with full QC documentation, ready for global dispatch.

Molecular Formula C7H5ClN4
Molecular Weight 180.59 g/mol
CAS No. 941294-48-0
Cat. No. B1416113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(1H-imidazol-1-yl)pyrazine
CAS941294-48-0
Molecular FormulaC7H5ClN4
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C2=CN=CC(=N2)Cl
InChIInChI=1S/C7H5ClN4/c8-6-3-10-4-7(11-6)12-2-1-9-5-12/h1-5H
InChIKeyHHEPEXVSWGTIPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(1H-imidazol-1-yl)pyrazine: Technical Baseline & Procurement


2-Chloro-6-(1H-imidazol-1-yl)pyrazine (CAS 941294-48-0) is a heterocyclic compound of molecular formula C7H5ClN4 and molecular weight 180.59 g/mol, featuring a pyrazine core substituted with a chlorine atom at the 2-position and an imidazole ring at the 6-position . This structural arrangement provides a dual-functional scaffold that supports nucleophilic aromatic substitution at the chloro site and potential metal-catalyzed cross-coupling at both heterocyclic rings . The compound is commercially available from multiple vendors with reported purity specifications of ≥98% and is intended exclusively for research and industrial laboratory applications .

Synthetic role Dual-handle building block: chloro leaving group for Suzuki / nucleophilic substitution, imidazole ring for coordination & H-bonding
Scaffold context Reported medicinal-chemistry scaffold for antibacterial SAR exploration and kinase-inhibitor template assembly
Supply profile Multi-vendor availability with reported high-purity specifications; research-use-only synthetic intermediate

2-Chloro-6-(1H-imidazol-1-yl)pyrazine: Interchangeability Risks


Despite structural similarities to other chloro-pyrazines or imidazole-substituted heterocycles, 2-chloro-6-(1H-imidazol-1-yl)pyrazine presents a distinct substitution pattern that fundamentally alters its reactivity profile and biological outcomes. The precise 2-chloro-6-imidazolyl orientation on the pyrazine ring creates a unique electronic environment that governs regioselectivity in cross-coupling reactions and dictates molecular recognition in biological targets . Interchanging this compound with positional isomers—such as 2-chloro-3-(1H-imidazol-1-yl)pyrazine or 2-chloro-5-(1H-imidazol-1-yl)pyrazine—would yield different reaction products and divergent biological activity. Similarly, replacing the imidazole with alternative N-heterocycles like triazole or pyrazole alters both the hydrogen-bonding capacity and metal-coordination properties of the scaffold . The evidence compiled in Section 3 provides quantitative justification for why procurement decisions must be compound-specific rather than class-based.

Positional isomer swap Exchanging the 2-chloro-6-imidazolyl pattern with 2-chloro-3- or 5-imidazolyl isomers may alter cross-coupling regioselectivity and biological target recognition, limiting direct replacement.
N-heterocycle replacement Replacing imidazole with triazole or pyrazole changes hydrogen-bonding capacity and metal-coordination properties; may lead to divergent reactivity and pharmacophore profiles.

2-Chloro-6-(1H-imidazol-1-yl)pyrazine: Differentiation Evidence


Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria

In a comparative synthetic and antibacterial evaluation of imidazo-pyrazines, the compound designated 3a—derived from 2-chloro-6-(1H-imidazol-1-yl)pyrazine via Suzuki cross-coupling—exhibited moderate antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli with a minimum inhibitory concentration (MIC) of 32 μg/mL against all three strains [1]. This activity profile was characterized as 'obvious potency' and was superior to other compounds within the same synthesized series [1].

Antibacterial MIC
Head-to-head
MIC = 32 µg/mL against S. aureus, B. subtilis, E. coli (compound 3a, scaffold derivative)
Supports scaffold benchmarking for antibacterial SAR
Activity from Suzuki-derived analog 3a; direct scaffold evaluation needed
Antibacterial Medicinal Chemistry MIC Determination

2-Chloro-6-(1H-imidazol-1-yl)pyrazine: Validated Applications


Antibacterial Drug Discovery & SAR Studies

The demonstrated MIC of 32 μg/mL against S. aureus, B. subtilis, and E. coli for derivatives of this scaffold [1] positions 2-chloro-6-(1H-imidazol-1-yl)pyrazine as a viable starting point for antibacterial hit-to-lead optimization. Researchers can use this compound to generate focused libraries via Suzuki coupling at the chloro position, with the imidazole moiety providing additional sites for structural diversification . The moderate activity profile offers an appropriate baseline for SAR exploration—where improvements in potency through systematic substitution can be readily quantified.

Suzuki-Miyaura Cross-Coupling Methodology

The chloro substituent at the pyrazine 2-position serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling . This synthetic utility has been experimentally validated in the synthesis of 2,3-diarylimidazo[1,2-a]pyrazines, where 2-chloro-6-(1H-imidazol-1-yl)pyrazine functions as a key intermediate [1]. The compound is suitable for reaction condition optimization studies comparing Suzuki coupling versus direct arylation methodologies.

Kinase Inhibitor Scaffold Assembly

Imidazolylpyrazines have been described in patent literature as useful intermediates for the preparation of protein kinase inhibitors targeting receptor-type tyrosine kinases [2]. The 2-chloro-6-(1H-imidazol-1-yl)pyrazine core provides a versatile template for constructing more complex kinase inhibitor scaffolds, with the chloro group enabling sequential functionalization and the imidazole ring contributing to ATP-binding site recognition.

Application
Selection Property
Validation Focus
Antibacterial SAR studies
Scaffold with chloro handle for focused library synthesis; reported baseline MIC context
MIC benchmarking against Gram-positive and Gram-negative panels
Suzuki-Miyaura cross-coupling
2-chloro leaving group for palladium-catalyzed coupling; validated in diarylimidazopyrazine synthesis
Coupling efficiency and regioselectivity under varied conditions
Kinase inhibitor scaffold assembly
Imidazolylpyrazine core reported as intermediate for receptor-type tyrosine kinase inhibitor construction
Target engagement and selectivity profiling in kinase assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.